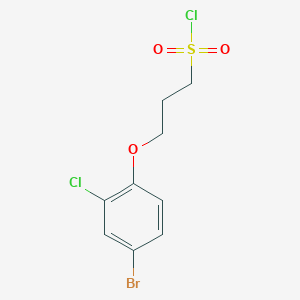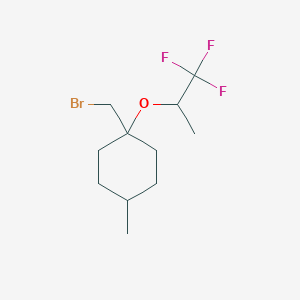
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane is an organic compound with the molecular formula C10H16BrF3O. This compound is characterized by the presence of a bromomethyl group, a trifluoropropan-2-yl group, and a cyclohexane ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane typically involves the bromination of a suitable precursor compound. One common method is the bromination of 4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl-substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane involves its interaction with nucleophiles or electrophiles in chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various substituted products. The trifluoropropan-2-yl group imparts unique electronic properties to the compound, influencing its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromomethyl group and a trifluoropropan-2-yl group but lacks the cyclohexane ring.
Uniqueness
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane is unique due to the combination of a bromomethyl group, a trifluoropropan-2-yl group, and a cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H18BrF3O |
|---|---|
Molekulargewicht |
303.16 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-methyl-1-(1,1,1-trifluoropropan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C11H18BrF3O/c1-8-3-5-10(7-12,6-4-8)16-9(2)11(13,14)15/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
VVWZDNDLLPPOFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(CBr)OC(C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


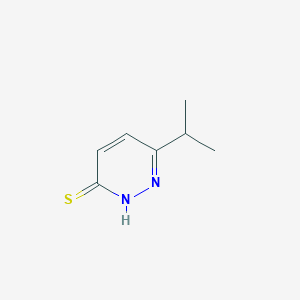
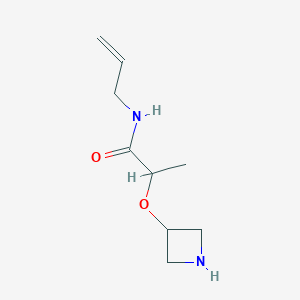


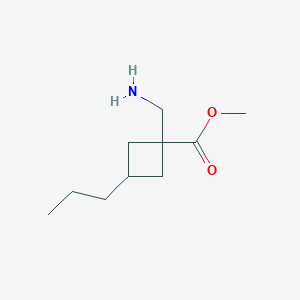
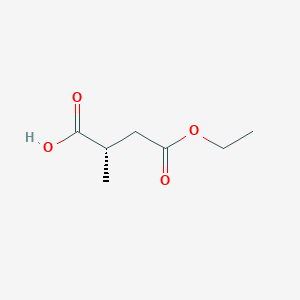
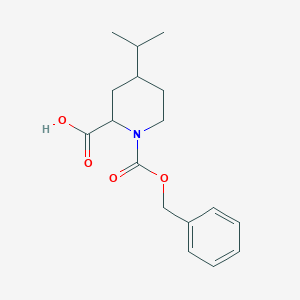
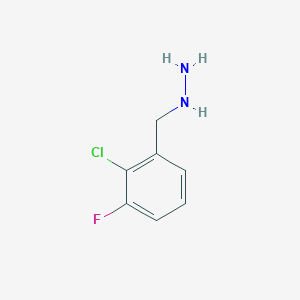
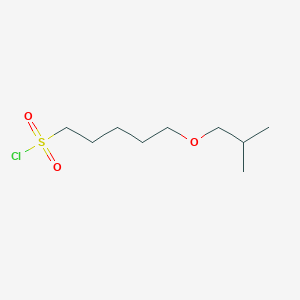
![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)
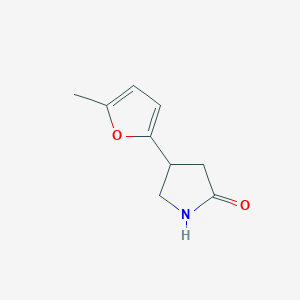

![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)
